methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride under basic conditions.
Thiophene Carboxylate Ester Formation: The final step involves the esterification of the thiophene carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in organic electronics and as a building block for functional materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the pyrazole ring can participate in π-π stacking interactions with aromatic residues . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate .
- Ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate .
Uniqueness
Methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring can influence its lipophilicity and binding affinity to biological targets, distinguishing it from similar compounds .
Properties
IUPAC Name |
methyl 3-[(1-ethylpyrazol-4-yl)sulfonylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-3-14-7-8(6-12-14)20(16,17)13-9-4-5-19-10(9)11(15)18-2/h4-7,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUZIAHFBKNYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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